

Navigating Thiol-Reactive Chemistry: A Technical Guide to N-Methylmaleimide

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Compound of Interest

Compound Name: **N-Methylmaleimide**

Cat. No.: **B018391**

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An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-Methylmaleimide, a pivotal reagent in biochemical research and drug development. We will delve into its chemical properties, applications, and detailed experimental protocols, with a particular focus on its role as a thiol-blocking agent in studying cellular pathways.

Note on Nomenclature: Initial searches for "**N-Methylmaleimide**" yield limited specific results. However, the closely related compound, N-Methylmaleimide, is extensively documented and commercially available. PubChem lists "N-Methylmaleimide" as a synonym for N-Methylmaleimide, suggesting a likely misspelling in the original query. Furthermore, a compound named **N-Methylmaleimide** is listed in PubChem with a distinct CAS number, though it is less commonly cited in the context of the applications discussed herein. For clarity, this guide will focus on the widely used N-Methylmaleimide and will also provide the distinct identifiers for **N-Methylmaleimide**.

Core Compound Identification

For clarity and accurate record-keeping, the fundamental properties of both N-Methylmaleimide and **N-Methylmaleimide** are presented below.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
N-Methylmaleimide	930-88-1[1]	C ₅ H ₅ NO ₂	111.10[1]
N-Methyloximeimide	5063-96-7[2]	C ₅ H ₅ NO ₃	127.09

Applications in Research and Drug Development

N-Methylmaleimide is an electron-deficient olefin that serves as a potent and specific thiol-blocking reagent[3]. This reactivity makes it an invaluable tool in various applications within life sciences and drug discovery:

- **Proteomics and Protein Chemistry:** It is widely used to cap cysteine residues, preventing the formation of disulfide bonds and aiding in protein characterization and sequencing.
- **Enzyme Inhibition Studies:** By modifying essential cysteine residues in the active sites of enzymes, N-Methylmaleimide can be used to probe enzyme mechanisms and identify critical catalytic residues.
- **Studying the Ubiquitin-Proteasome Pathway:** N-Methylmaleimide and its analog, N-Ethylmaleimide (NEM), are crucial for studying protein ubiquitination. They inhibit deubiquitinating enzymes (DUBs), which are cysteine proteases, thereby preserving the ubiquitination status of proteins in cell lysates for analysis[4][5].
- **Chemical Synthesis:** It serves as a versatile building block in organic synthesis, including its use as a dienophile in Diels-Alder reactions and in the synthesis of various heterocyclic compounds[6].

Experimental Protocol: Thiol Blocking in Protein Samples

This protocol provides a general procedure for the alkylation of cysteine residues in a protein sample using a maleimide-based reagent like N-Methylmaleimide. This procedure is fundamental for preparing samples for mass spectrometry, studying protein function, or inhibiting cysteine protease activity.

Materials:

- N-Methylmaleimide (or N-Ethylmaleimide)
- Protein sample in a suitable buffer (e.g., PBS, Tris, or HEPES, pH 6.5-7.5)
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) for stock solution preparation
- Reducing agent (e.g., TCEP or DTT) - Optional, for reducing existing disulfide bonds
- Degassing equipment (e.g., vacuum pump or inert gas cylinder)
- Purification tools (e.g., dialysis cassettes, desalting columns)

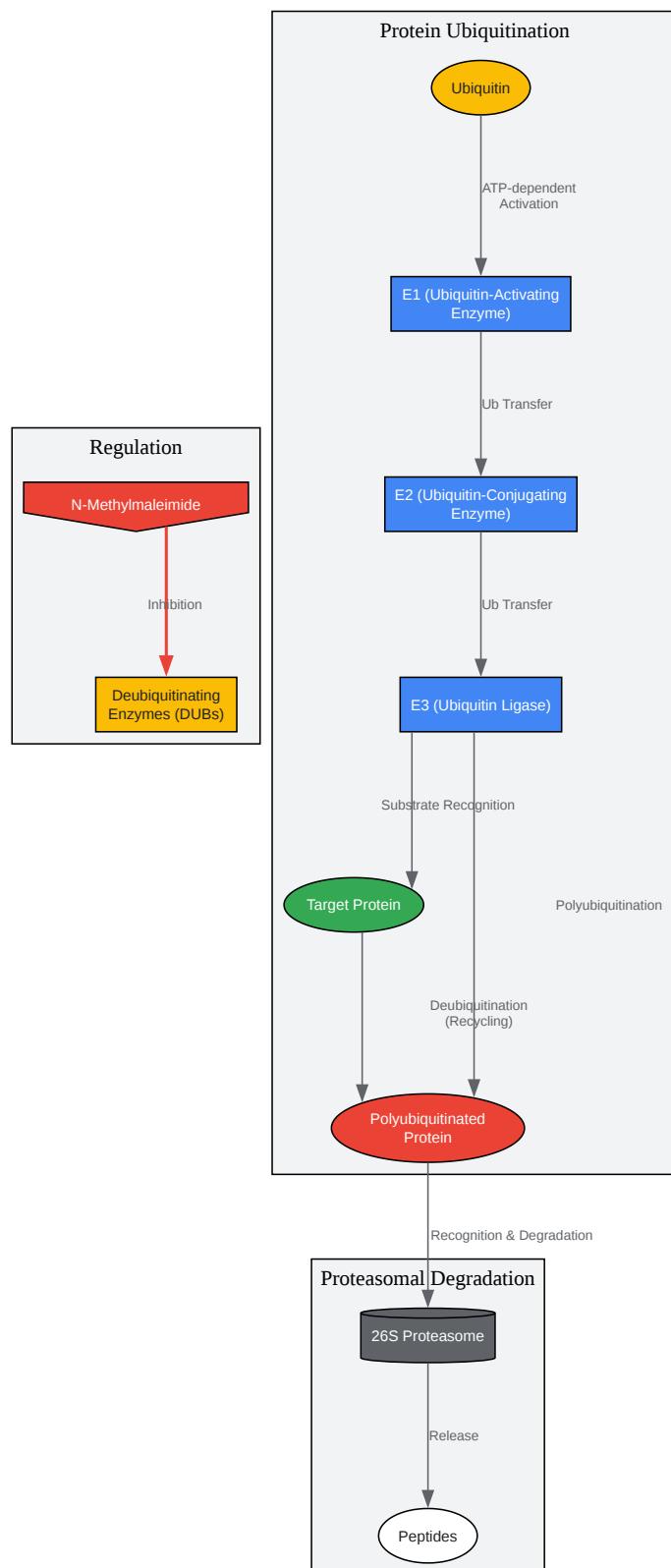
Procedure:

- Buffer Preparation: Prepare a suitable buffer at a pH between 6.5 and 7.5. It is crucial to degas the buffer to minimize oxidation of thiols. This can be achieved by applying a vacuum for several minutes or by bubbling an inert gas like nitrogen or argon through the solution.
- (Optional) Reduction of Disulfide Bonds: If the goal is to alkylate all cysteine residues, including those involved in disulfide bonds, a reduction step is necessary. Add a 5- to 10-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to the protein solution. Incubate for 20-30 minutes at room temperature. If using Dithiothreitol (DTT), it must be removed before adding the maleimide reagent, as it contains a free thiol.
- Preparation of N-Methylmaleimide Stock Solution: Immediately before use, prepare a stock solution of N-Methylmaleimide (e.g., 100-200 mM) in anhydrous DMSO or DMF.
- Alkylation Reaction: Add a 10-fold molar excess of the N-Methylmaleimide stock solution to the protein sample. The reaction is typically carried out for 1-2 hours at room temperature or overnight at 4°C. The optimal reaction time and concentration may need to be determined empirically. For specific applications like preserving ubiquitination, the reaction can be very rapid, often complete within minutes[7].

- Quenching the Reaction (Optional): The reaction can be quenched by adding a small molecule thiol, such as DTT or 2-mercaptoethanol, to consume the excess N-Methylmaleimide.
- Purification: Remove excess, unreacted N-Methylmaleimide and any quenching reagents by dialysis or using a desalting column.

Role in the Ubiquitin-Proteasome Signaling Pathway

The ubiquitin-proteasome system is a major pathway for controlled protein degradation in eukaryotic cells. Deubiquitinating enzymes (DUBs) are critical regulators of this pathway, as they can remove ubiquitin tags from proteins, rescuing them from degradation. N-Methylmaleimide, by inhibiting the cysteine protease activity of DUBs, allows researchers to study the dynamics of protein ubiquitination.

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